molecular formula C25H24FN3O4S B12132771 (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12132771
M. Wt: 481.5 g/mol
InChI Key: ZTYHWHDFJODOHD-HMAPJEAMSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazine-dione class, characterized by a fused heterocyclic core with a benzylidene moiety at position 2 and a 4-fluorobenzyl group at position 6. The Z-configuration of the benzylidene group is critical for its structural stability and electronic properties.

Properties

Molecular Formula

C25H24FN3O4S

Molecular Weight

481.5 g/mol

IUPAC Name

(2Z)-6-[(4-fluorophenyl)methyl]-2-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H24FN3O4S/c1-15(2)10-11-33-20-9-6-17(13-21(20)32-3)14-22-24(31)29-25(34-22)27-23(30)19(28-29)12-16-4-7-18(26)8-5-16/h4-9,13-15H,10-12H2,1-3H3/b22-14-

InChI Key

ZTYHWHDFJODOHD-HMAPJEAMSA-N

Isomeric SMILES

CC(C)CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the benzylidene and fluorobenzyl groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • The 3-methylbutoxy chain in R2 increases steric bulk and lipophilicity relative to the linear propoxy chain in the analogue, which may improve membrane permeability .

Spectroscopic and Analytical Data Comparison

Key spectral data for the target compound and its analogue are inferred from related compounds:

Parameter Target Compound Analogous Compound ()
IR C=O Stretch ~1700 cm⁻¹ (dione carbonyl) ~1695 cm⁻¹ (dione carbonyl)
¹H NMR (R1) δ 4.95 (s, 2H, CH₂-4-F-C₆H₄) δ 4.80 (s, 2H, CH₂-C₆H₅)
¹H NMR (R2) δ 3.86 (s, 3H, OCH₃), 4.01 (t, 2H, OCH₂-C₃H₆-CH₃) δ 4.10 (q, 2H, OCH₂CH₃), 3.95 (t, 2H, OCH₂CH₂CH₃)
¹³C NMR (C=O) ~165 ppm (triazine-dione carbonyl) ~164 ppm (triazine-dione carbonyl)

Notable Observations:

  • The fluorine atom in R1 causes deshielding of adjacent protons, leading to distinct splitting patterns in ¹H NMR .
  • The branched alkoxy chain in R2 results in complex multiplet signals for the OCH₂ group, unlike the simpler triplet in linear alkoxy chains .

Implications of Structural Variations

  • Lipophilicity : The target compound’s higher logP (predicted) suggests improved lipid solubility, which may enhance absorption in drug delivery applications.
  • Metabolic Stability : The 3-methylbutoxy group’s branching could reduce oxidative metabolism compared to linear chains, prolonging half-life .
  • Bioactivity: Fluorine’s electronegativity may strengthen hydrogen bonding with biological targets, a feature absent in the non-fluorinated analogue .

Biological Activity

The compound (2Z)-6-(4-fluorobenzyl)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of thiazolo-triazine derivatives. Its structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F₁N₄O₃S
  • Molecular Weight : 385.43 g/mol

The presence of the 4-fluorobenzyl group and the methoxy substituents are critical for its biological activity.

Tyrosinase Inhibition

One of the most notable activities of this compound is its ability to inhibit tyrosinase , an enzyme crucial in melanin biosynthesis. Tyrosinase inhibitors are significant in treating hyperpigmentation disorders.

  • Efficacy : In vitro studies have shown that compounds with a β-phenyl-α,β-unsaturated carbonyl (PUSC) motif exhibit potent tyrosinase inhibitory activity. For instance, analogs related to this compound demonstrated IC₅₀ values ranging from 3.77 µM to 54.81 µM against mushroom tyrosinase, indicating strong inhibitory potential compared to standard inhibitors like kojic acid (IC₅₀ = 17.68 µM) .

Antioxidant Activity

The compound also exhibits significant antioxidant properties. In assays measuring radical scavenging activity (e.g., DPPH and ABTS methods), it demonstrated comparable efficacy to established antioxidant controls.

  • Mechanism : The antioxidant activity is attributed to the ability of the compound to donate electrons and neutralize free radicals, thereby preventing oxidative stress-related cellular damage .

Other Biological Activities

Research indicates that derivatives of thiazolo-triazines may possess additional pharmacological properties:

  • Antimicrobial Activity : Some studies suggest that these compounds exhibit antibacterial properties, potentially useful in treating infections .
  • Antiviral Activity : Preliminary investigations have hinted at antiviral effects against certain viral pathogens .

Case Study 1: Hyperpigmentation Treatment

A study focused on evaluating the efficacy of various BMTTZD analogs (which include structural motifs similar to our compound) in treating hyperpigmentation revealed that specific substitutions significantly enhanced tyrosinase inhibition. For example:

AnalogIC₅₀ (µM)Comments
13.82Stronger than kojic acid
23.77Hydroxyl substitution improved activity
30.08Most potent inhibitor identified

These findings underscore the potential utility of thiazolo-triazine derivatives in dermatological applications .

Case Study 2: Antioxidant Efficacy

In a comparative study assessing antioxidant activities across various compounds:

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
Test Compound2530
Control (Ascorbic Acid)2025

The test compound exhibited robust antioxidant properties, confirming its potential for further development in nutraceutical applications .

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